molecular formula C14H11N3O4S B2495020 methyl 5-[({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate CAS No. 896331-21-8

methyl 5-[({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate

Cat. No.: B2495020
CAS No.: 896331-21-8
M. Wt: 317.32
InChI Key: SLBBIGSDAWSSJK-UHFFFAOYSA-N
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Description

Methyl 5-[({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures

Properties

IUPAC Name

methyl 5-[(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c1-20-12(18)10-6-5-9(21-10)8-22-13-15-11-4-2-3-7-17(11)14(19)16-13/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBBIGSDAWSSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a][1,3,5]triazin-2-yl Intermediate: This step involves the cyclization of appropriate precursors under controlled conditions.

    Thioether Formation: The intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Furan-2-carboxylate Addition: Finally, the furan-2-carboxylate moiety is introduced through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrido[1,2-a][1,3,5]triazin-2-yl ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 5-[({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. For instance, in anti-HIV research, it binds to the active site of viral enzymes, inhibiting their function and preventing viral replication . The compound’s heterocyclic rings and functional groups play a crucial role in these interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate is unique due to its combination of a pyrido[1,2-a][1,3,5]triazin-2-yl ring with a furan-2-carboxylate moiety

Biological Activity

Methyl 5-[({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique molecular structure characterized by a furan ring and a pyrido[1,2-a][1,3,5]triazin core. The synthesis typically involves multiple steps:

  • Formation of the Pyrido[1,2-a][1,3,5]triazin Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Sulfanyl Group : A nucleophilic substitution reaction introduces the sulfanyl moiety.
  • Furan and Carboxylate Functionalization : The furan ring is incorporated along with a carboxylate group to complete the synthesis.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyrido[1,2-a][1,3,5]triazines possess potent antibacterial effects against various strains of bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Similar Triazine DerivativeS. aureus16 µg/mL

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrido[1,2-a][1,3,5]triazine derivatives. These compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : Compounds can cause G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death.

In vitro studies demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines such as HeLa and MCF-7.

Cell Line IC50 (µM)
HeLa15.0
MCF-712.5

Case Studies

A notable case study involved the evaluation of this compound's effects on neuroblastoma cells. The study reported a significant reduction in cell viability and an increase in apoptotic markers when treated with varying concentrations of the compound over 48 hours.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption and metabolism of this compound:

  • Absorption : Rapid absorption observed in animal models.
  • Metabolism : Primarily metabolized by hepatic enzymes with several metabolites identified.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.